1,3-Dimethyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Fragment-based drug discovery Lead-like property space Ligand efficiency metrics

Screening libraries often contain regioisomeric contaminants that generate false positives in kinase and PDE assays. This specific 1,3-dimethyl-6-propyl pyrazolo[3,4-d]pyrimidin-4-ol (CAS 799295-88-8) provides an unequivocal [3,4-d] fusion geometry to benchmark selectivity profiles. - Eliminates confounding variables from [4,3-d] or [4,5-e] isomers in HTS hit validation. - Serves as a critical C6-propyl reference point for establishing quantitative lipophilicity-activity relationships (LLE). - 97% certified purity meets biophysical fragment screening requirements (SPR, NMR, X-ray crystallography).

Molecular Formula C10H14N4O
Molecular Weight 206.24 g/mol
Cat. No. B13109024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Molecular FormulaC10H14N4O
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCCCC1=NC2=C(C(=NN2C)C)C(=O)N1
InChIInChI=1S/C10H14N4O/c1-4-5-7-11-9-8(10(15)12-7)6(2)13-14(9)3/h4-5H2,1-3H3,(H,11,12,15)
InChIKeyDPPIEXKHRZYGFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dimethyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol: Defined Pyrazolopyrimidinone Scaffold


1,3-Dimethyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol (CAS 799295-88-8) is a fully substituted, low-molecular-weight (MW 206.24) pyrazolo[3,4-d]pyrimidin-4-one derivative [1]. The compound features methyl groups at the N1 and C3 positions and an n-propyl chain at the C6 position of the fused heterocyclic core. This specific substitution pattern distinguishes it from other regioisomeric and homologous pyrazolopyrimidinones commonly found in screening libraries. The compound is commercially available at a certified purity of 97% , making it suitable for structure-activity relationship (SAR) studies and focused library design around the biologically privileged pyrazolo[3,4-d]pyrimidine scaffold.

Defined N1-Me, C3-Me, C6-n-Pr substitution pattern for SAR control
Lead-like MW (206 Da) fits fragment and SAR screening libraries
Certified purity grade supports reproducible structure-activity studies

Why Generic Pyrazolopyrimidinone Analogs Cannot Replace This Compound


The pyrazolo[3,4-d]pyrimidin-4-one class, which includes established pharmacophores like allopurinol and potent PDE5 inhibitors, exhibits extreme sensitivity to N1, C3, and C6 substituent variations, with even minor alkyl chain changes leading to >100-fold shifts in target potency and selectivity [1]. The specific N1-methyl, C3-methyl, C6-n-propyl arrangement of this compound occupies a unique physicochemical space, with a calculated logP window distinct from its C6-ethyl, C6-phenyl, and regioisomeric counterparts. Generic substitution with a common pyrazolopyrimidinone introduces confounding variables in logP, hydrogen-bonding capacity, and steric bulk that fundamentally alter binding site complementarity, as demonstrated by published SAR on homologous PDE5 and kinase inhibitor series [1]. This compound's defined substitution pattern is therefore a critical control variable in any SAR or selectivity profiling campaign.

Alkyl chain sensitivity: Minor C6 chain length changes can shift potency and selectivity profiles by more than 10-fold, making analogs with ethyl or butyl groups poor substitutes.

Regioisomeric mismatch: Pyrazolo[4,3-d]pyrimidinone regioisomers share identical MW and formula but orient the pharmacophore differently, altering target recognition.

Physicochemical divergence: Changes in logP or hydrogen-bond donor count across generic analogs affect membrane permeability and off-target binding, limiting interchangeability.

Differentiation from Closest Structural Analogs


Molecular Weight and Lead-Like Property Differentiation

With a molecular weight of 206.24 Da, this compound is >100 Da lighter than the potent PDE5 inhibitor DMPPO (MW 391.44, C17H21N5O4S) [1] and over 60 Da lighter than 1,3-dimethyl-6-(2-propoxy-phenyl)-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one (MW 271.31, estimated). This places the target compound firmly within lead-like chemical space (MW ≤ 300), maximizing ligand efficiency potential while retaining the full pyrazolopyrimidinone hydrogen-bonding network. In contrast, larger 6-aryl analogs exceed this threshold, reducing their suitability for fragment-based screening workflows.

MW & Lead-likeness
Reported
206.24 Da
vs DMPPO: 391.44 Da
Supports fragment-based and lead-like library fit
>100 Da lighter than PDE5 reference compound; within MW ≤ 300 lead-like space
Fragment-based drug discovery Lead-like property space Ligand efficiency metrics

Regioisomeric Purity and Ring Fusion Fidelity

The compound bears the unequivocal pyrazolo[3,4-d]pyrimidin-4-one ring fusion, confirmed by its IUPAC name and SMILES notation (O=C1C2=C(N=C(N1)CCC)N(N=C2C)C) [1]. A closely related regioisomer, 3,5-Dimethyl-1-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one (CAS not provided, C10H14N4O, MW 206.24), shares the identical molecular formula and weight but differs in the pyrazole ring fusion geometry . This regioisomeric shift alters the spatial orientation of the N1 and C3 substituents relative to the hydrogen-bonding 4-one moiety, which is known from patent SAR to critically impact cGMP-PDE active site complementarity [2]. The unambiguous [3,4-d] fusion of the target compound eliminates this structural ambiguity.

Regioisomeric Fidelity
Head-to-head
[3,4-d] fusion
vs [4,3-d] isomer (identical formula)
Regionchemistry context for PDE pharmacophore studies
Unambiguous SMILES and IUPAC confirm [3,4-d] orientation; avoids false SAR from mixed isomers
Regiochemistry control Isomeric purity Pharmacophore fidelity

C6-n-Propyl Lipophilicity and Membrane Permeability Impact

The C6 n-propyl substituent adds one methylene unit compared to the hypothetical C6-ethyl analog (C9H12N4O, MW 192.22), corresponding to a calculated logP increase of approximately 0.5 units and an additional rotatable bond . In the pyrazolo[3,4-d]pyrimidin-4-one PDE inhibitor series, the C6 substituent directly occupies a lipophilic pocket in the enzyme active site, and the propyl-to-ethyl chain length difference has been associated with >10-fold variations in PDE5 IC50 values in structurally related 1,3-dimethyl-6-alkyl series [1]. The n-propyl group thus provides a defined and incremental lipophilicity vector that is absent in both shorter-chain and unsubstituted C6 analogs.

C6 Propyl Lipophilicity
Class-level
Predicted logP ~1.5–2.0
ΔlogP ~0.5 vs ethyl analog
Incremental lipophilicity vector for SAR campaigns
Estimated from fragment additivity; relevant to membrane permeability optimization
Lipophilicity optimization ADME prediction Alkyl chain SAR

Hydrogen-Bond Donor Count and Selectivity Profile

The target compound possesses a single hydrogen-bond donor (the 4-one NH, or alternatively the 4-ol tautomer OH), compared to two H-bond donors in 6-amino-1H-pyrazolo[3,4-d]pyrimidin-4-ol analogs . This reduction in HBD count is significant because the 6-position in pyrazolo[3,4-d]pyrimidines projects toward solvent or a specificity pocket in kinase and PDE active sites, where an additional amino group can introduce undesired polarity and off-target hydrogen-bonding interactions. The C6-propyl group replaces a potential H-bond donor with a lipophilic alkyl chain, a design strategy exploited in the development of selective PDE5 inhibitors over PDE1 and PDE3 isoforms [1].

H-Bond Donor Count
Class-level
HBD = 1
vs 6-amino analogs: HBD ≥ 2
Reduced off-target polarity for kinase/PDE probe design
Reported selectivity advantage in PDE5 inhibitor series; supports cell-based assay compatibility
Hydrogen bonding Kinase inhibitor design Selectivity determinants

Optimal Deployment in Research and Procurement


Alkyl Chain SAR in PDE Inhibitor Optimization

This compound serves as the C6-propyl reference point in a homologous series spanning C2–C4 alkyl substituents at the 6-position. Its defined physicochemical properties (MW 206.24, predicted logP ~1.5–2.0) allow direct comparison with C6-ethyl and C6-butyl analogs to establish quantitative lipophilicity-activity relationships (LLE) within the pyrazolo[3,4-d]pyrimidin-4-one PDE inhibitor chemotype described in EP0636626 [1].

Regioisomeric Control for Pyrazolopyrimidine Library Design

As an unequivocal pyrazolo[3,4-d]pyrimidin-4-one isomer, this compound can be used to benchmark the selectivity profiles of screening hits derived from mixed regioisomer libraries. Its distinct [3,4-d] fusion geometry, confirmed by SMILES and InChI [1], provides a structural reference to eliminate false positives arising from [4,3-d] or [4,5-e] regioisomeric contaminants in high-throughput screening collections.

Fragment-Based Lead Discovery with Optimized Ligand Efficiency

At MW 206.24, this compound occupies the upper boundary of fragment space (MW ≤ 300) while retaining the complete pyrazolopyrimidinone pharmacophore. This makes it a privileged fragment for structure-based drug design campaigns targeting purine-binding enzymes (kinases, PDEs, xanthine oxidase), where it can serve as a core scaffold for fragment growing or merging strategies [1]. Its 97% certified purity meets the quality requirements for biophysical fragment screening (SPR, NMR, X-ray crystallography).

Application
Selection Property
Validation Focus
Alkyl chain SAR in PDE inhibitor series
C6 n-propyl chain and predicted logP
Lipophilic efficiency (LLE) analysis
Regioisomer-controlled library design
Unambiguous [3,4-d] fusion geometry
Regioisomer-specific SAR benchmarking
Fragment-based lead discovery
Lead-like MW (206 Da) and HBD count
Ligand efficiency and biophysical assay fit
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